Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate typically involves the esterification of a carboxylic acid with an alcohol. In this case, the reaction involves the use of pentanol and a suitable carboxylic acid derivative under acidic conditions . The reaction is usually catalyzed by a strong acid, such as sulfuric acid, to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles like halides, hydroxides, and amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pentyl ({7-[(2Z)-3-chloro-2-butenyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pentyl butyrate: An ester formed from pentanol and butyric acid, known for its fruity aroma and use in flavorings.
Ethyl acetate: A common ester used as a solvent in various industrial applications.
Methyl butyrate: Another ester with a fruity smell, used in perfumes and flavorings.
Uniqueness
Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C17H23ClN4O4S |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
pentyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C17H23ClN4O4S/c1-4-5-6-9-26-12(23)10-27-17-19-14-13(22(17)8-7-11(2)18)15(24)20-16(25)21(14)3/h7H,4-6,8-10H2,1-3H3,(H,20,24,25)/b11-7- |
InChI Key |
IVVPEZWNFPSJBA-XFFZJAGNSA-N |
Isomeric SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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